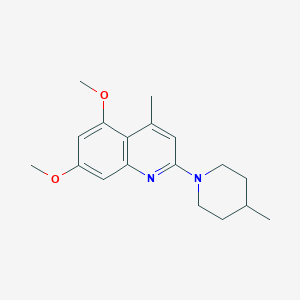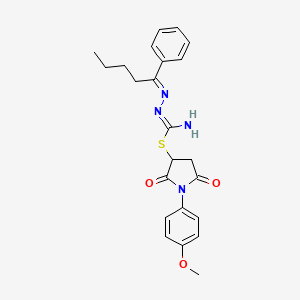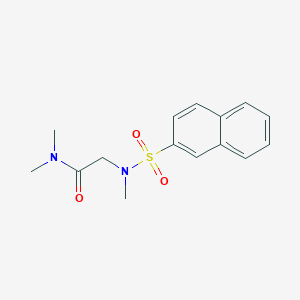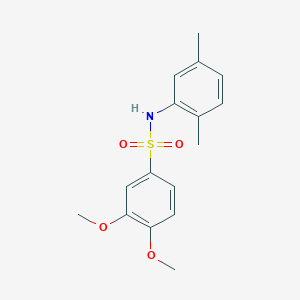
N-(anilinocarbonothioyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(anilinocarbonothioyl)-2-phenylacetamide, also known as ANCA, is a synthetic compound that has been widely used in scientific research. ANCA is a thiol-containing compound that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(anilinocarbonothioyl)-2-phenylacetamide has been used in a variety of scientific research applications. One of the most common applications is in the study of thiol-containing compounds and their effects on biological systems. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of N-(anilinocarbonothioyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound acts as a thiol-containing compound, which can react with various biological molecules, including proteins and enzymes. This can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help to reduce inflammation in various biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(anilinocarbonothioyl)-2-phenylacetamide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize, and it is stable under a variety of conditions. Additionally, this compound has been shown to have a variety of effects on biological systems, which can make it a useful tool for studying the effects of thiol-containing compounds on biological systems. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound can be toxic at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(anilinocarbonothioyl)-2-phenylacetamide. One direction is to further explore the mechanism of action of this compound, and to identify the specific biological molecules that this compound interacts with. Another direction is to investigate the potential therapeutic applications of this compound, particularly in the treatment of cancer and other diseases. Additionally, future research could focus on the development of new compounds that are based on the structure of this compound, and that may have even more potent biological effects. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
N-(anilinocarbonothioyl)-2-phenylacetamide can be synthesized using a variety of methods. One common method involves the reaction of aniline with carbon disulfide and chloroacetyl chloride in the presence of a base. The resulting product is then treated with hydrochloric acid to yield this compound. Another method involves the reaction of aniline with carbon disulfide and acetic anhydride in the presence of a base, followed by treatment with hydrochloric acid.
Propiedades
IUPAC Name |
2-phenyl-N-(phenylcarbamothioyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(11-12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10H,11H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDIOYIPSIOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)



![2-methoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5837345.png)
![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)





![N-(2,6-dimethylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5837391.png)
